

PFI-1 binding affinity BRD4 BRD2 BRD3 comparison

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Compound Focus: Pfi-1

CAS No.: 1403764-72-6

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Binding Affinity and Selectivity Profile

The table below summarizes the known experimental data on how **PFI-1** interacts with different BET proteins.

BET Protein	Experimental Data Type	Reported Value	Experimental Context / Method	Source Compound
BRD4	Direct Binding (IC ₅₀)	23 μ M [1]	Crystallography structure (4HBV) with quinazolinone ligand (PFI-1)	PFI-1
BRD4	Target Engagement (ΔT_m)	+4.0 $^{\circ}$ C [2]	Thermal shift assay (BromoMELT) measuring protein thermal stability change	PFI-1
BRD2	Target Engagement (ΔT_m)	+2.5 $^{\circ}$ C [2]	Thermal shift assay (BromoMELT) measuring protein thermal stability change	PFI-1
BRD3	Target Engagement (ΔT_m)	Slight increase [2]	Thermal shift assay (BromoMELT); reported as a slight ΔT_m vs. PFI-1	PFI-1

BET Protein	Experimental Data Type	Reported Value	Experimental Context / Method	Source Compound
BRD4 (S)-4a	Target Engagement (ΔT_m)	+5.0 °C [2]	Thermal shift assay for chiral analogue of PFI-1 (for comparison)	(S)-4a (PFI-1 analogue)
BRD2 (S)-4a	Target Engagement (ΔT_m)	+3.5 °C [2]	Thermal shift assay for chiral analogue of PFI-1 (for comparison)	(S)-4a (PFI-1 analogue)

This data suggests that **PFI-1** shows a **preference for BRD4 over BRD2**, and by extension, likely over BRD3 [2]. The chiral analogue (S)-4a, designed from the **PFI-1** structure, confirms this selectivity trend with improved potency [2].

Experimental Protocols for Key Data

The comparative data primarily comes from two laboratory techniques:

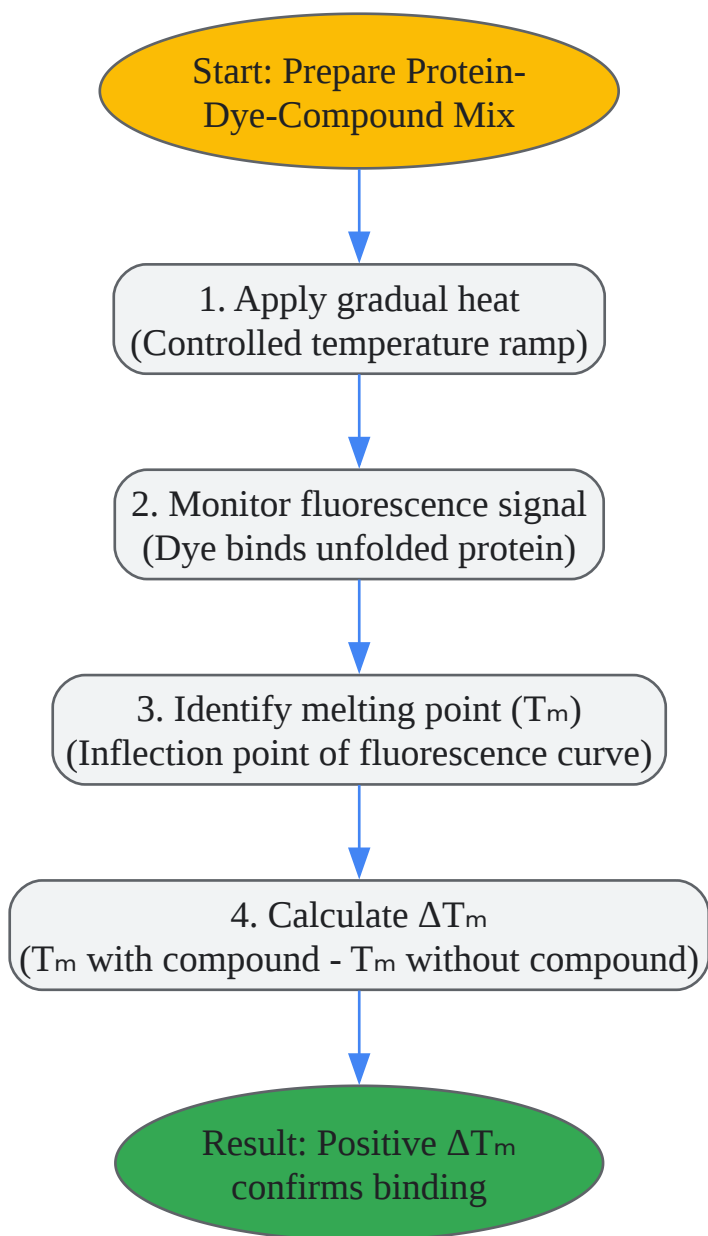
1. Fluorescence Resonance Energy Transfer (FRET) Binding Assay [3]

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of a compound against a specific bromodomain (e.g., BRD4-BD1).
- **Workflow:** The assay uses a fluorescently-labeled acetylated lysine peptide as a probe. It binds to the bromodomain, producing a FRET signal. When a test inhibitor (like **PFI-1**) displaces the probe, the FRET signal decreases. The IC_{50} is the inhibitor concentration that reduces the signal by half.

2. Thermal Shift Assay (TSA) [2]

- **Purpose:** To evaluate target engagement and relative selectivity by measuring the change in a protein's thermal stability (ΔT_m) upon binding to a compound.
- **Workflow:** The protein is combined with a fluorescent dye and the test compound. The dye fluoresces strongly when bound to the hydrophobic regions of a unfolded protein. The mixture is heated gradually while fluorescence is monitored. A positive ΔT_m indicates that the compound stabilizes the protein's folded state, confirming binding.

The following diagram illustrates the logical workflow of the Thermal Shift Assay.



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BRD4's Role and PFI-1's Mechanism of Action

To understand how **PFI-1** works, it's helpful to know the biological role of its primary target, BRD4.

- **BRD4 as an Epigenetic Reader:** BRD4 is a key transcriptional regulator. Its bromodomains "read" acetylated lysine marks on histone tails [4].
- **Transcriptional Elongation Complex:** BRD4 recruits the positive transcription elongation factor b (P-TEFb) to promoters and enhancers. This activates RNA polymerase II (RNA Pol II), driving

transcription of genes critical for cell growth and proliferation, such as the oncogene **c-MYC** [2] [4].

- **PFI-1's Action:** As a BET inhibitor, **PFI-1** competes with acetylated histones for binding to the bromodomain pocket. By doing so, it disrupts the BRD4-P-TEFb interaction, leading to the downregulation of key oncogenes and exerting anti-proliferative effects in cancer cells [2].

The diagram below illustrates this core mechanism.

Interpretation and Research Implications

The available data, particularly from thermal shift assays, indicates that **PFI-1 is a selective BRD4 inhibitor** with moderate potency [2] [1]. Its affinity for BRD2 is lower, and for BRD3, it appears to be the weakest.

This selectivity profile is significant for several reasons:

- **Therapeutic Targeting:** It helps understand the compound's functional effects in cellular models, such as its potency in reducing the viability of acute myeloid leukemia (AML) cell lines [2].
- **Guide for Drug Design:** The structure of **PFI-1** bound to BRD4 provides a blueprint for designing more potent and selective analogues, as demonstrated by the development of the chiral sulfoximine (S)-4a [2].

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References

1. 4HBV: Crystal Structure of the first bromodomain of human BRD in... 4 [rcsb.org]
2. Chiral Analogues of PFI - 1 as BET Inhibitors and Their Functional Role... [pmc.ncbi.nlm.nih.gov]
3. Discovery of Highly Potent BET Inhibitors based on a ... [pmc.ncbi.nlm.nih.gov]
4. Bromodomain and extraterminal (BET) proteins: biological ... [nature.com]

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